Chlorosulfonylacetyl chloride

CAS No.: 4025-77-8

Cat. No.: VC3767105

Molecular Formula: C2H2Cl2O3S

Molecular Weight: 177.01 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 4025-77-8 |

|---|---|

| Molecular Formula | C2H2Cl2O3S |

| Molecular Weight | 177.01 g/mol |

| IUPAC Name | 2-chlorosulfonylacetyl chloride |

| Standard InChI | InChI=1S/C2H2Cl2O3S/c3-2(5)1-8(4,6)7/h1H2 |

| Standard InChI Key | MCFSNYMQISXQTF-UHFFFAOYSA-N |

| SMILES | C(C(=O)Cl)S(=O)(=O)Cl |

| Canonical SMILES | C(C(=O)Cl)S(=O)(=O)Cl |

Introduction

Fundamental Properties and Identification

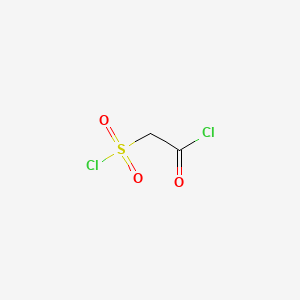

Chlorosulfonylacetyl chloride (CAS No. 4025-77-8) is an organosulfur compound with the molecular formula C₂H₂Cl₂O₃S and a molecular weight of 177.01 . This compound is also known by several synonyms including (chlorosulfonyl)-acetyl chloride, 2-(chlorosulfonyl)acetyl chloride, and (chlorosulphonyl)acetyl chloride . Its structural configuration features a methylene group connecting the acyl chloride and sulfonyl chloride functional groups, creating a highly reactive molecule.

The compound's structural identifiers include:

| Identifier Type | Value |

|---|---|

| Molecular Formula | C₂H₂Cl₂O₃S |

| SMILES Notation | C(C(=O)Cl)S(=O)(=O)Cl |

| InChI | InChI=1S/C2H2Cl2O3S/c3-2(5)1-8(4,6)7/h1H2 |

| InChIKey | MCFSNYMQISXQTF-UHFFFAOYSA-N |

This information provides a precise chemical identity for the compound, facilitating its recognition in scientific literature and databases .

Physical and Chemical Characteristics

Chlorosulfonylacetyl chloride exhibits distinct physical and chemical properties that influence its handling requirements and application potential. The comprehensive physical properties are summarized in the following table:

| Property | Value |

|---|---|

| Physical Appearance | Clear yellow-orange liquid / Off-white to brown solid |

| Boiling Point | 71-72 °C at 1 mmHg |

| Density | 1.669 g/mL at 25 °C |

| Vapor Pressure | 0.06 mmHg at 20 °C |

| Refractive Index | n20/D 1.493 |

| Flash Point | 113 °C |

| Form | Powder, Crystals and/or Chunks |

Reactivity and Chemical Transformations

Peptide Chemistry Applications

In peptide chemistry, chlorosulfonylacetyl chloride has been employed for N-terminal derivatization of peptides. Research findings indicate that N-terminal sulfonation reactions using this reagent can achieve yields exceeding 94% of derivatized peptides under optimized conditions . The selective modification of peptide N-terminals is particularly valuable for mass spectrometry applications.

Synthetic Applications

Pharmaceutical Synthesis

Chlorosulfonylacetyl chloride serves as a key intermediate in the preparation of complex bioactive molecules. Specifically, it has been utilized in the synthesis of novel tricyclic benzothiazolo[2,3-c]thiadiazine compounds, which have been investigated as antagonists of the platelet ADP receptor . These structures represent potential therapeutic agents for cardiovascular applications.

The bifunctional nature of chlorosulfonylacetyl chloride enables the construction of complex heterocyclic frameworks through sequential reactions. The 1968 publication "Chemistry of sulfoacetic acid derivatives. I. Reactions of chlorosulfonylacetyl chloride with nucleophiles" likely explores fundamental reactivity patterns that underpin these synthetic applications .

Analytical Chemistry Applications

In analytical biochemistry, chlorosulfonylacetyl chloride has found significant utility in:

-

N-terminal derivatization of peptides for enhanced mass spectrometric analysis

-

Facilitating peptide sequence determination through matrix-assisted laser desorption ionization mass spectrometry

-

Improving the interpretability of MS/MS peptide spectra in both positive and negative ion modes

These applications leverage the compound's ability to introduce sulfonyl groups at specific sites in biomolecules, thereby altering their fragmentation patterns and enhancing analytical precision.

| Hazard Statement | Description |

|---|---|

| H314 | Causes severe skin burns and eye damage |

| H335 | May cause respiratory irritation |

Safety precautions for handling chlorosulfonylacetyl chloride include:

-

Storage in water-free conditions to prevent hydrolysis

-

Use of appropriate personal protective equipment including chemical-resistant gloves, eye protection, and face shields

-

Working in well-ventilated areas or using adequate respiratory protection

-

Implementing measures to prevent contact with skin, eyes, and mucous membranes

The compound's moisture sensitivity and corrosive properties necessitate specialized handling techniques and storage conditions to maintain its integrity and prevent accidents.

Recent Research Developments

Recent scientific literature has documented advanced applications of chlorosulfonylacetyl chloride in analytical proteomics. Researchers have combined N-terminal sulfonation using this reagent with solvent vapor exposure and charge reduction techniques to enable more informative peptide de novo sequencing . These methodological advances facilitate easier interpretation of mass spectrometric data for protein identification and characterization.

The continued exploration of this compound's reactivity in both synthetic and analytical contexts underscores its enduring relevance in chemical research and development.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume